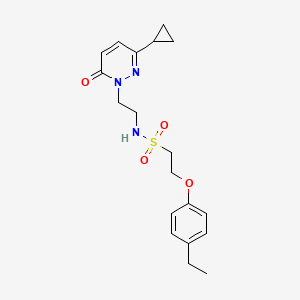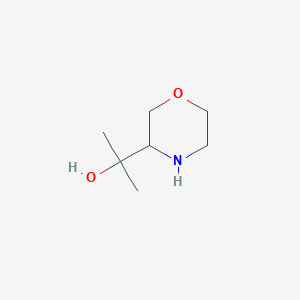![molecular formula C16H15N3O2 B2969531 2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide CAS No. 1235096-08-8](/img/structure/B2969531.png)
2-(benzo[d]isoxazol-3-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Corrosion Inhibition
Yıldırım and Cetin (2008) synthesized derivatives of acetamide, including isoxazolidine and isoxazoline, through amidation and 1,3-dipolar cycloaddition reactions. These compounds were investigated for their corrosion prevention efficiencies on steel in acidic and mineral oil mediums. The best inhibition was observed at 50 ppm in acidic medium, highlighting the potential application of these derivatives as corrosion inhibitors (Yıldırım & Cetin, 2008).
Insecticidal Activity
Fadda et al. (2017) utilized a precursor related to the acetamide structure for synthesizing various heterocycles with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research indicates the utility of acetamide derivatives in developing new insecticides (Fadda et al., 2017).
Antimicrobial and Antitumor Activities
Studies by Albratty et al. (2017) on thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives incorporating acetamide groups demonstrated promising antitumor and antimicrobial effects. These findings open avenues for the development of new chemotherapeutic agents (Albratty et al., 2017).
Antibacterial and Antioxidant Activities
Bhoi et al. (2016) synthesized novel benzothiazole derivatives via a microwave-assisted one-pot method, showing significant antibacterial, antioxidant, and antitubercular activities. These derivatives highlight the potential for acetamide-based compounds in antibacterial and antioxidant applications (Bhoi et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-16(18-10-7-12-5-8-17-9-6-12)11-14-13-3-1-2-4-15(13)21-19-14/h1-6,8-9H,7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJVZAFIAWWWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)

![methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)
![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)






